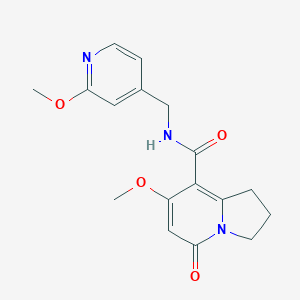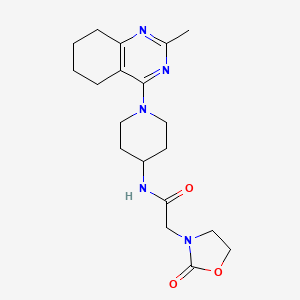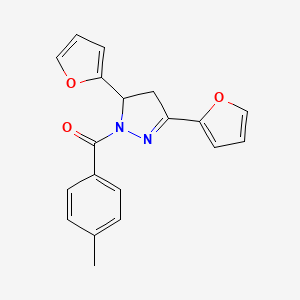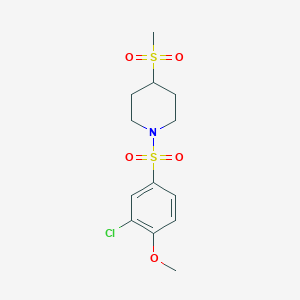![molecular formula C18H15N3O2 B2588325 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1030102-50-1](/img/structure/B2588325.png)
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline (DMPPQ) is a heterocyclic compound that has received considerable attention in the scientific community due to its potential applications in various fields. DMPPQ is a structurally unique compound that possesses a pyrazolo[4,3-c]quinoline ring system, which makes it an interesting target for synthetic chemists.
Wirkmechanismus
The mechanism of action of 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is not fully understood. However, it has been suggested that 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline exerts its biological activities through the modulation of various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline inhibits the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has also been shown to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo. In animal studies, 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been shown to possess neuroprotective effects against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline possesses several advantages for lab experiments, including its unique chemical structure and potential applications in various fields. However, the synthesis of 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a challenging process that requires specialized knowledge and skills in synthetic chemistry. Additionally, the biological activities of 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline are not fully understood, which limits its potential applications in some fields.
Zukünftige Richtungen
There are several future directions for the study of 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline. First, further studies are needed to elucidate the mechanism of action of 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline and its potential applications in various fields. Second, the development of new synthetic methods for the preparation of 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline and its derivatives would facilitate its use in various applications. Third, the development of new 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline-based materials with unique electronic and optical properties would have significant implications for the field of organic electronics. Finally, the development of new 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline-based therapeutic agents for the treatment of various diseases would have significant clinical implications.
Synthesemethoden
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be synthesized through a multi-step process involving the reaction of 2-aminophenyl ketone with phenylhydrazine, followed by cyclization with ethyl acetoacetate. The final product can be obtained by demethylation of the intermediate product with boron tribromide. The synthesis of 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a challenging process that requires specialized knowledge and skills in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In material science, 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. In organic electronics, 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been used as a hole-transporting material in organic light-emitting diodes.
Eigenschaften
IUPAC Name |
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-22-15-8-12-14(9-16(15)23-2)19-10-13-17(20-21-18(12)13)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLHVXOZZROEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2588244.png)
![(5-Bromofuran-2-yl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2588246.png)

![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2588249.png)


![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2588254.png)

![[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B2588256.png)
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2588259.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate](/img/structure/B2588261.png)

